

# An In-depth Technical Guide on (2R)-2-Tert-butylloxirane-2-carboxamide

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## Compound of Interest

Compound Name: (2R)-2-Tert-butylloxirane-2-carboxamide

Cat. No.: B121690

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Disclaimer: Direct experimental data for the specific compound **(2R)-2-Tert-butylloxirane-2-carboxamide** is not readily available in the current body of scientific literature. The following guide has been compiled based on established principles of organic chemistry and data from structurally analogous compounds. The information provided, particularly quantitative data and experimental protocols, should be considered predictive and requires experimental validation.

## Introduction

**(2R)-2-Tert-butylloxirane-2-carboxamide** is a chiral organic molecule featuring a strained three-membered oxirane ring substituted with a bulky tert-butyl group and a carboxamide functionality. The presence of the reactive epoxide ring, the stereocenter at the C2 position, and the hydrogen-bonding capabilities of the carboxamide group make this compound a potentially valuable building block in medicinal chemistry and asymmetric synthesis. The oxirane moiety is a key pharmacophore in various biologically active molecules, known to act as an alkylating agent.[1] Compounds with an oxirane-2-carboxamide fragment have shown promise as antifungal agents, cysteine peptidase inhibitors, and bactericides.[2]

## Chemical Properties

While experimental data for **(2R)-2-Tert-butylloxirane-2-carboxamide** is unavailable, its properties can be estimated based on the known properties of 2-tert-butylloxirane.[3] The addition of a carboxamide group is expected to increase the molecular weight, polarity, and melting/boiling points, and alter its solubility profile.

Table 1: Estimated Physicochemical Properties

Property	Estimated Value	Basis for Estimation
Molecular Formula	C <sub>7</sub> H <sub>13</sub> NO <sub>2</sub>	Chemical structure
Molecular Weight	143.19 g/mol	Calculated from molecular formula
Appearance	White to off-white solid	Typical for similar small organic molecules
Melting Point	80-120 °C	Higher than 2-tert-butyloxirane due to H-bonding of the amide
Boiling Point	> 200 °C (with decomposition)	Significantly higher than 2-tert-butyloxirane due to polarity and H-bonding
Solubility	Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF). Limited solubility in water and nonpolar solvents.	Based on the polar carboxamide and nonpolar tert-butyl group
Chirality	(2R) enantiomer	As specified

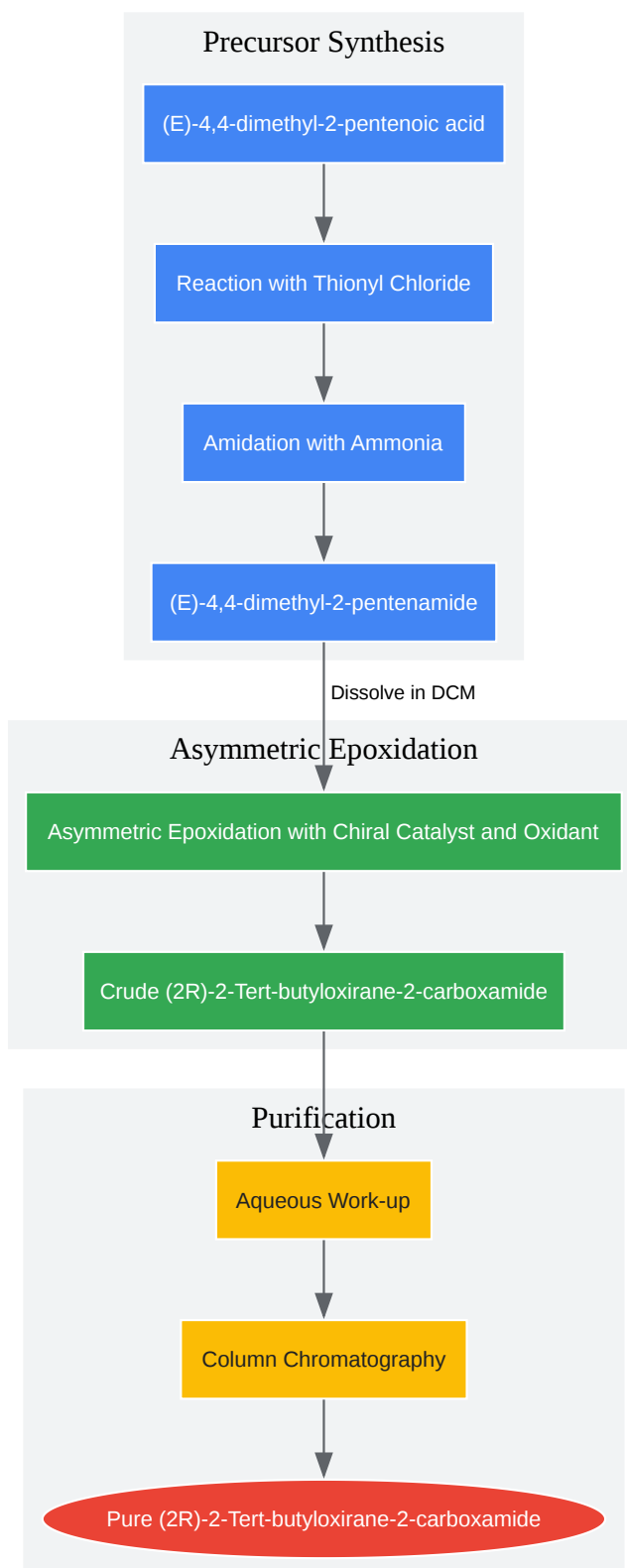
## Proposed Synthesis Protocol

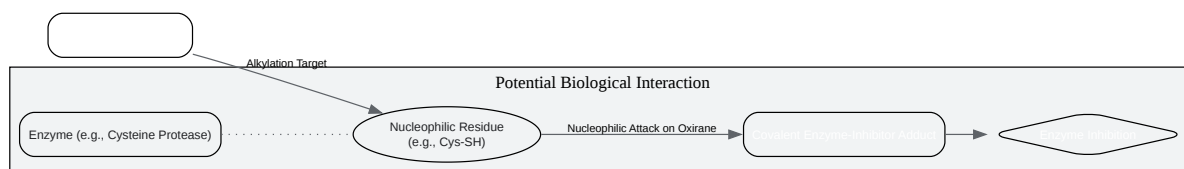
A plausible synthetic route to **(2R)-2-Tert-butyloxirane-2-carboxamide** is via the asymmetric epoxidation of an  $\alpha,\beta$ -unsaturated amide precursor, such as (E)-4,4-dimethyl-2-pentenamide. This approach allows for the introduction of the desired stereochemistry at the oxirane ring.

### Experimental Protocol: Asymmetric Epoxidation

- Preparation of the Precursor: (E)-4,4-dimethyl-2-pentenoic acid is first converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride. Subsequent reaction with ammonia or an ammonia equivalent yields (E)-4,4-dimethyl-2-pentenamide.
- Asymmetric Epoxidation:

- To a solution of (E)-4,4-dimethyl-2-pentenamide in a suitable solvent (e.g., dichloromethane) at 0 °C, add a chiral epoxidation catalyst (e.g., a Jacobsen or Shi catalyst).
- Slowly add an oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, while maintaining the temperature.[2]
- The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- Work-up and Purification:
  - Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to destroy excess oxidant.
  - Separate the organic layer, wash with a saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
  - Remove the solvent under reduced pressure.
  - Purify the crude product by column chromatography on silica gel to yield **(2R)-2-Tert-butylloxirane-2-carboxamide**. The enantiomeric excess can be determined by chiral HPLC.





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